

# Meta-analysis of Lopinavir clinical trials for a specific indication

Author: BenchChem Technical Support Team. Date: December 2025



# Meta-analysis of Lopinavir/Ritonavir Clinical Trials for COVID-19

This guide provides a comparative meta-analysis of clinical trials that investigated the efficacy and safety of **lopinavir**/ritonavir (LPV/r) for the treatment of COVID-19. The data presented is synthesized from multiple systematic reviews and meta-analyses of randomized controlled trials (RCTs). This document is intended for researchers, scientists, and drug development professionals to provide an objective overview of LPV/r's performance against alternative treatments or standard of care.

## **Comparative Efficacy and Safety Data**

The following tables summarize the quantitative data from meta-analyses of clinical trials assessing **lopinavir**/ritonavir for the treatment of COVID-19. The primary comparison is between LPV/r and standard of care (SoC) or other antiviral agents.

Table 1: Efficacy Outcomes of Lopinavir/Ritonavir in COVID-19 Patients



| Outcome                                | LPV/r Group<br>(n/N) | Control Group<br>(n/N) | Risk Ratio<br>(95% CI)             | Certainty of<br>Evidence |
|----------------------------------------|----------------------|------------------------|------------------------------------|--------------------------|
| Mortality                              | 138/1556             | 132/1495               | 1.01 (0.81 to<br>1.25)             | Moderate                 |
| Viral Clearance<br>at Day 14           | 536/695              | 450/594                | 1.02 (0.94 to<br>1.11)             | Low                      |
| Need for<br>Mechanical<br>Ventilation  | 129/1340             | 148/1296               | 0.84 (0.66 to<br>1.07)             | Low                      |
| Duration of<br>Hospital Stay<br>(Days) | -                    | -                      | Mean Diff: 0.38<br>(-0.73 to 1.49) | Low                      |

Data synthesized from multiple meta-analyses. n: number of events, N: total number of patients. CI: Confidence Interval.

Table 2: Safety Outcomes (Adverse Events) of Lopinavir/Ritonavir in COVID-19 Patients

| Adverse Event                                 | LPV/r Group<br>(n/N) | Control Group<br>(n/N) | Risk Ratio<br>(95% CI) | Certainty of<br>Evidence |
|-----------------------------------------------|----------------------|------------------------|------------------------|--------------------------|
| Any Adverse<br>Event                          | 448/1000             | 179/931                | 2.34 (1.57 to<br>3.49) | Moderate                 |
| Gastrointestinal Disorders (Diarrhea, Nausea) | 247/1000             | 79/931                 | 3.09 (2.01 to<br>4.75) | Moderate                 |
| Hepatotoxicity (Elevated ALT/AST)             | 102/857              | 45/802                 | 2.12 (1.50 to<br>2.99) | Moderate                 |
| Serious Adverse<br>Events                     | 40/1340              | 59/1296                | 0.66 (0.43 to<br>1.01) | Low                      |



Data synthesized from multiple meta-analyses. n: number of events, N: total number of patients. CI: Confidence Interval.

### **Experimental Protocols**

The clinical trials included in the summarized meta-analyses were predominantly open-label, randomized controlled trials (RCTs). The methodologies generally followed a similar structure:

- 1. Patient Population:
- Adult patients (≥18 years old) with laboratory-confirmed SARS-CoV-2 infection.
- Hospitalized patients with mild, moderate, or severe COVID-19.
- Exclusion criteria often included known hypersensitivity to **lopinavir** or ritonavir, severe liver or kidney impairment, and use of contraindicated medications.
- 2. Intervention and Control:
- Intervention Group: **Lopinavir** 400 mg / ritonavir 100 mg administered orally, typically twice daily for a duration of 7 to 14 days, in addition to standard of care.
- Control Group: Received standard of care (SoC) alone. SoC varied between trials and over time but often included oxygen therapy, corticosteroids, and anticoagulants as needed. In some trials, the control group received other investigational antivirals like remdesivir or favipiravir.
- 3. Outcome Measures:
- Primary Endpoints: Commonly included time to clinical improvement, 28-day mortality, and viral clearance assessed by reverse transcription-polymerase chain reaction (RT-PCR) from nasopharyngeal swabs.
- Secondary Endpoints: Included the need for mechanical ventilation, duration of hospital stay, and incidence of adverse events.
- 4. Data Analysis:



- Efficacy was typically analyzed on an intention-to-treat (ITT) basis.
- Time-to-event outcomes were often assessed using Kaplan-Meier curves and Cox proportional hazards models.
- Dichotomous outcomes (e.g., mortality) were compared using risk ratios (RR) or odds ratios
   (OR) with 95% confidence intervals.

### **Visualizations**

The following diagrams illustrate key aspects of the lopinavir/ritonavir studies.





Click to download full resolution via product page

#### Mechanism of action of Lopinavir against SARS-CoV-2.





Click to download full resolution via product page

A typical experimental workflow for an RCT.



Click to download full resolution via product page

PRISMA flow diagram for meta-analysis study selection.

 To cite this document: BenchChem. [Meta-analysis of Lopinavir clinical trials for a specific indication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192967#meta-analysis-of-lopinavir-clinical-trials-for-a-specific-indication]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com